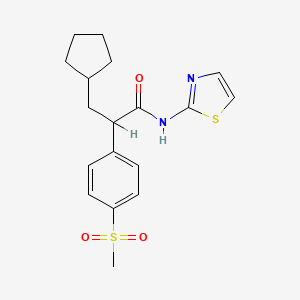
3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide
Vue d'ensemble
Description
3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide is a chemical compound with the molecular formula C18H22N2O3S2 . It has a molecular weight of 378.5 g/mol . The IUPAC name for this compound is 3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21) . The corresponding canonical SMILES representation is: CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 378.5 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound also has six rotatable bonds .Applications De Recherche Scientifique
Synthesis and Chemical Transformation
3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide, as a compound incorporating sulfamoyl moiety, has been studied for its potential in various chemical synthesis processes. One study focused on the synthesis of new heterocyclic compounds, indicating the role of such chemicals in creating potentially antimicrobial agents (Darwish et al., 2014). Another research demonstrated the use of related compounds in the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, suggesting their application in creating new chemical entities (Shahbazi-Alavi et al., 2019).
Antimicrobial Activity
Compounds similar to 3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide have been explored for their antimicrobial properties. A range of synthesized thiazole, pyridone, and other derivatives have shown promising antibacterial and antifungal activities in vitro, highlighting the potential of such compounds in the development of new antimicrobial agents (Darwish et al., 2014).
Drug Development and Disease Treatment
Studies have investigated compounds with similar structures in the context of drug development, particularly for treating conditions like type 2 diabetes. One research reported the discovery of a compound that significantly reduced glucose levels in animal models, indicating the potential of such compounds in diabetes treatment (Bebernitz et al., 2009). Another study explored derivatives of this compound class as COX-2 inhibitors, suggesting their application in anti-inflammatory drug development (ArockiaBabu et al., 2009).
Propriétés
IUPAC Name |
3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSWPCDHDQINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2424108.png)
![1,5-dimethyl-4-[(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one](/img/structure/B2424109.png)
![3-(2-Methylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2424113.png)
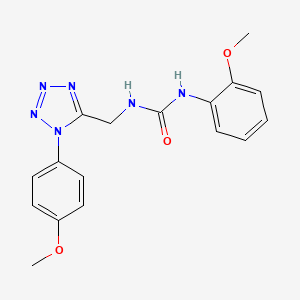
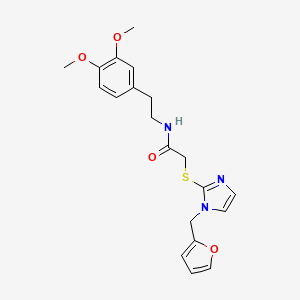
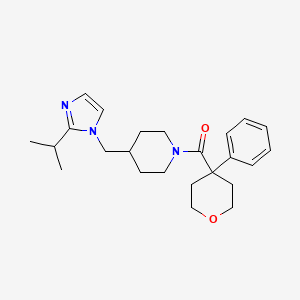
![3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde](/img/structure/B2424118.png)
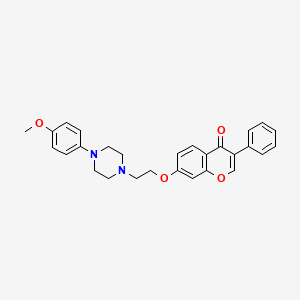
![N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2424123.png)
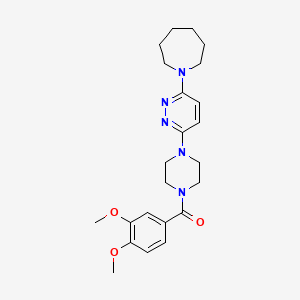
![N-(1-cyanocycloheptyl)-2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2424125.png)
![5-Azatricyclo[5.1.0.02,4]octan-6-one](/img/structure/B2424126.png)
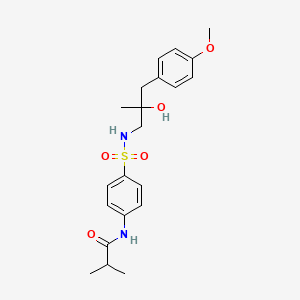
![[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B2424131.png)